Monensin decyl ester
Description
Monensin decyl ester (MDE; CAS: 164231-69-6) is a synthetic derivative of monensin A, a polyether antibiotic isolated from Streptomyces cinnamonensis . Monensin A is renowned for its ionophoric properties, forming complexes with monovalent cations (e.g., Na⁺, K⁺) and acting as an Na⁺/H⁺ antiporter . The decyl ester modification involves esterification of monensin’s carboxylic acid group with a decyl (C10) chain, enhancing its lipophilicity and utility in ion-selective electrodes (ISEs) . Unlike the parent compound, which is sparingly soluble in water (3×10⁻⁶ g/dm³), MDE exhibits improved solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO), facilitating its incorporation into polymeric membrane electrodes . Its primary applications include sodium ion detection in analytical chemistry and research on ion transport mechanisms .
Properties
CAS No. |
164231-69-6 |
|---|---|
Molecular Formula |
C46H82O11 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Monensin decyl ester is synthesized through esterification of monensin with decanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction mixture is continuously stirred and heated to maintain optimal reaction conditions. After the reaction is complete, the product is purified through distillation or chromatography to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Ion Complexation and Transport
Monensin decyl ester retains the ionophoric properties of its parent compound, selectively binding and transporting monovalent cations (e.g., Na⁺, K⁺) across lipid membranes .
Mechanism of Ion Transport :
-
Electroneutral Exchange : Binds Na⁺ in a 1:1 stoichiometry, exchanging it for H⁺ across membranes .
-
Electrogenic Transport : Forms [MonH·Na⁺] complexes that carry Na⁺ without H⁺ counter-transport under specific conditions .
Ion Selectivity :
| Ion | Selectivity (log Kₖ) | Notes |
|---|---|---|
| Na⁺ | 1 (reference) | Primary transported ion |
| K⁺ | -1.1 | Lower affinity compared to Na⁺ |
| Li⁺, Ag⁺ | Moderate | Secondary targets |
Structural Influence :
-
The decyl ester’s alkyl chain enhances lipid solubility, improving membrane integration compared to shorter-chain esters (e.g., methyl or ethyl) .
-
Steric effects from the decyl group slightly reduce Na⁺/K⁺ selectivity compared to unmodified monensin .
Stability and Degradation
This compound demonstrates stability under alkaline conditions but is susceptible to hydrolysis:
Comparative Reactivity with Other Esters
Scientific Research Applications
Ion-Selective Electrodes
Monensin decyl ester is utilized in the development of ion-selective electrodes due to its ability to selectively transport monovalent cations such as sodium and potassium across lipid membranes. This property is critical for creating sensors that can detect ion concentrations in various solutions.
| Property | This compound | Monensin |
|---|---|---|
| Ion selectivity | High | Moderate |
| Membrane permeability | Enhanced | Standard |
| Application | Ion-selective electrodes | Feed additive |
Cancer Research
Recent studies have shown that monensin and its derivatives, including this compound, can induce apoptosis in cancer cells. For example, research indicates that this compound sensitizes glioma cells to TRAIL-mediated apoptosis, enhancing the effectiveness of cancer therapies by overcoming resistance mechanisms present in tumor cells .
Case Study: Glioma Cells
- Objective: To evaluate the efficacy of this compound in sensitizing glioma cells.
- Method: Treatment with varying concentrations of this compound alongside TRAIL.
- Results: Increased apoptosis rates were observed in glioma cells compared to untreated controls.
Antimicrobial Activity
This compound exhibits antimicrobial properties against various pathogens, including Toxoplasma gondii. In vitro studies have demonstrated that it can inhibit the viability of bradyzoites, showing significant cytological alterations at low concentrations . This application is particularly relevant for developing treatments against protozoan infections.
| Pathogen | Inhibition Concentration | Effect Observed |
|---|---|---|
| Toxoplasma gondii | 0.0001 μg/ml | Significant cytological alterations |
| Staphylococcus aureus | Varies | Antimicrobial effects noted |
Toxicity Considerations
While this compound has beneficial applications, it also poses toxicity risks, particularly in non-target species such as horses, where it has a significantly lower median lethal dose compared to ruminants . Understanding these toxicological profiles is crucial for safe application in both research and veterinary contexts.
Mechanism of Action
Monensin decyl ester functions as an ionophore, facilitating the transport of monovalent cations such as sodium, potassium, and lithium across lipid membranes. The compound forms a complex with the cations, allowing them to pass through the hydrophobic core of the membrane. This ion transport disrupts the ionic balance within cells, leading to various physiological effects.
Comparison with Similar Compounds
Monensin Methyl Ester (MME; CAS: 28636-21-7)
Monensin A (Parent Compound)
- Key Differences :
Comparison with Other Decyl-Containing Esters
Decyl Oleate
- Structure : Ester of oleic acid and decyl alcohol.
- Applications : Used in cosmetics for its emollient properties .
- Physicochemical Properties: Property Decyl Oleate Monensin Decyl Ester Saponification Value ~145 mg KOH/g Not reported Viscosity Comparable to jojoba oil Likely higher due to polyether backbone Refractive Index 1.45–1.47 Not reported Key Function Skin conditioning Sodium ion transport
Decanoic Acid Decyl Ester
- Structure: Ester of decanoic acid and decyl alcohol.
- Applications : Identified in plant extracts (e.g., Senna species) and aroma compounds .
- Behavior Under Ionic Strength: Long-chain esters like decanoic acid decyl ester exhibit suppressed volatility in high-ionic-strength solutions, limiting their use in headspace analysis .
Alginate Alkyl Esters (Hexyl, Octyl, Decyl, Lauryl)
While structurally distinct from MDE, studies on alginate esters provide insights into alkyl chain effects:
Tables
Table 1: Key Properties of Monensin Derivatives
Biological Activity
Monensin decyl ester is a derivative of the polyether antibiotic monensin, known for its significant biological activities, particularly in the context of ion transport and anticancer effects. This article delves into its biological activity, focusing on its mechanism of action, antiproliferative properties, and biochemical pathways.
This compound primarily functions as an ionophore , facilitating the transport of monovalent cations such as sodium (Na), potassium (K), lithium (Li), and others across lipid membranes. This transport occurs through an electroneutral exchange mechanism, which is crucial for maintaining ionic gradients within cells. The compound's ability to disrupt these gradients leads to alterations in cellular signaling pathways and metabolic processes .
Target Cations
- Sodium (Na)
- Potassium (K)
- Lithium (Li)
- Rubidium (Rb)
- Silver (Ag)
- Thallium (Tl)
Biochemical Pathways
This compound has been shown to impact various biochemical pathways, notably the PI3K/AKT signaling pathway , which is essential for cell proliferation and survival. By modulating this pathway, this compound exhibits significant antiproliferative effects, especially against cancer cells .
Antiproliferative Activity
Research indicates that this compound and its derivatives possess potent antiproliferative activities against several human cancer cell lines. A study evaluating various monensin esters demonstrated that these compounds effectively inhibited cell growth at micromolar concentrations. Notably, they were able to overcome drug resistance in certain cancer cell lines, such as LoVo/DX and MES-SA/DX5 .
Case Study: Anticancer Effects
One notable study focused on the effects of monensin on prostate cancer cells (PC-3). The findings revealed that monensin induced:
- Cell-cycle arrest at the G1 phase.
- Apoptosis through the regulation of apoptosis-related proteins.
- Increased production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in animal models, such as broiler chickens. These studies indicate that the compound's bioavailability and efficacy can be influenced by its solubility in various solvents. Understanding these pharmacokinetic properties is crucial for developing therapeutic applications.
This compound exhibits several biochemical properties:
- Acts as an ionophore by forming complexes with cations.
- Disrupts ionic gradients across cell membranes.
- Alters cellular metabolism and gene expression.
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
| Activity Type | Description |
|---|---|
| Antiproliferative | Inhibits cancer cell growth, particularly in resistant lines. |
| Apoptotic | Induces programmed cell death via ROS generation and mitochondrial dysfunction. |
| Ionophoric | Facilitates ion transport across membranes, affecting cellular ionic balance and signaling pathways. |
| Antimicrobial | Exhibits antibiotic properties due to its ability to transport metal cations through membranes. |
Q & A
Q. How can systematic reviews on monensin derivatives mitigate bias in study selection?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
